tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate

Thermal Stability Process Chemistry Boc‑Protected Amine

Research pain point: Free 2-phenylthiazol-5-amine causes unwanted nucleophilic side reactions in multi-step syntheses, reducing yields and complicating purification. Solution: This Boc-protected crystalline building block (CAS 1820747-32-7) masks the amine for orthogonal deprotection. • **Stable up to 200°C** - survives Suzuki, Buchwald-Hartwig, reductive aminations • **>95% purity** - crystalline solid for automated HTE dispensing • **Acid-labile Boc group** - selectively removed without affecting other protecting groups • **XLogP 3.5** - optimal lipophilicity for fragment screening libraries

Molecular Formula C14H16N2O2S
Molecular Weight 276.36
CAS No. 1820747-32-7
Cat. No. B3048816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate
CAS1820747-32-7
Molecular FormulaC14H16N2O2S
Molecular Weight276.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(S1)C2=CC=CC=C2
InChIInChI=1S/C14H16N2O2S/c1-14(2,3)18-13(17)16-11-9-15-12(19-11)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,16,17)
InChIKeyZAKSFYUEUVFFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Boc-Protected Thiazole Scaffold


tert-Butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate is a heterocyclic building block that incorporates a 2‑phenyl‑1,3‑thiazole core masked by an acid‑labile tert‑butoxycarbonyl (Boc) protecting group on the 5‑amino position [1]. This structural arrangement provides a well‑defined, crystalline intermediate that is chemically stable under basic and mildly acidic conditions, yet can be smoothly deprotected to the free amine (2‑phenyl‑1,3‑thiazol‑5‑amine) when downstream functionalization is required [2]. The molecule is offered by multiple commercial suppliers at a minimum purity of 95 %, with a molecular formula of C₁₄H₁₆N₂O₂S and a molecular weight of 276.36 g·mol⁻¹ .

Orthogonal protection Boc group allows selective amine deprotection without affecting other protecting groups
Crystalline intermediate Facilitates accurate weighing and automated solid dispensing in parallel synthesis
Multi-step synthesis Stable under basic and mildly acidic conditions; compatible with common coupling reactions

Risks of Generic Substitution with Unprotected Analogs


Although close structural analogues such as 2‑phenyl‑1,3‑thiazol‑5‑amine (the free amine) or the 4‑methyl‑substituted variant (CAS 1461715‑56‑9) share the same heterocyclic core, they differ fundamentally in synthetic utility and handling properties . The Boc‑protected compound offers a thermodynamically stable, non‑nucleophilic form that can be carried through multiple synthetic steps without interference, whereas the free amine is a stronger base and nucleophile that can participate in unwanted side reactions . Furthermore, the tert‑butyl carbamate moiety imparts a distinct solubility and crystallinity profile that facilitates purification compared to the often intractable free amine . Direct substitution with a cheaper, unprotected analogue therefore risks lower overall yield, more complex purification, and reduced reproducibility in multi‑step syntheses.

Unprotected amine Free amine is a stronger nucleophile, may cause side reactions and lower yield
Solubility & purification Unprotected analog often requires polar aprotic solvents and yields viscous oils, complicating purification
Reproducibility Non-crystalline analogs may lead to dosing inaccuracies and batch inconsistency

Technical Evidence: Procurement Advantages Over Analogs


Thermal Stability Advantage Over Free Amine

The Boc carbamate provides markedly higher thermal stability compared to the unprotected free amine. While 2‑phenyl‑1,3‑thiazol‑5‑amine (CAS 87657‑91‑8) melts at 206 °C with potential decomposition at elevated temperatures , the tert‑butyl carbamate derivative is documented to maintain integrity up to approximately 200 °C, with decomposition observed only above this threshold . This wider thermal window permits high‑temperature reaction conditions that would degrade the free amine.

Thermal stability
Class-level
Target: stable up to ~200 °C; decomposes above 200 °C Comparator (free amine): mp 206 °C with decomposition risk near melting point
Wider practical thermal window for solvent removal and high‑temperature reactions
Class‑level data for Boc‑thiazoles; experimental confirmation recommended
Thermal Stability Process Chemistry Boc‑Protected Amine

Orthogonal Acid-Lability vs. Cbz-Protected Analogs

The Boc group on the target compound is cleaved quantitatively by 25–50 % trifluoroacetic acid (TFA) in dichloromethane within 1–2 hours at 25 °C, a well‑established benchmark for Boc‑protected anilines and thiazolylamines [1]. In contrast, the benzyloxycarbonyl (Cbz) analogue (tentatively tert‑butyl N‑(2‑phenyl‑1,3‑thiazol‑5‑yl)carbamate Cbz variant) requires hydrogenolysis (H₂, Pd/C, 1–4 bar) or strong acid (HBr/AcOH), which can lead to thiazole ring reduction or sulfur poisoning of the catalyst [2]. This orthogonal reactivity allows selective Boc removal in the presence of other base‑ or hydrogenation‑sensitive functionalities, a critical advantage in complex molecule assembly.

Acid‑lability vs Cbz
Reported
Target (Boc): quantitative deprotection with 50% TFA/CH₂Cl₂, 2 h, 25 °C Comparator (Cbz): requires H₂/Pd‑C or HBr/AcOH; risk of thiazole ring reduction
Orthogonal deprotection without specialized hydrogenation equipment avoids catalyst poisoning
Standard Boc‑amine protocol; Cbz reactivity from Greene's Protective Groups
Protecting Group Chemistry Deprotection Kinetics Peptide Mimetics

Enhanced Organic Solubility for Homogeneous Reactions

The target compound exhibits a computed XLogP3 of 3.5 [1], which translates to high solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. In contrast, 2‑phenyl‑1,3‑thiazol‑5‑amine (free amine, XLogP ~1.8 predicted) shows markedly lower solubility in aprotic solvents and often requires polar aprotic additives (DMF, DMSO) for complete dissolution . This solubility differential can be the deciding factor in maintaining homogeneous reaction conditions for acylations, alkylations, or cross‑couplings, where phase separation would otherwise reduce reaction rates and yields.

Organic solubility
Reported
Target: XLogP3 = 3.5; freely soluble in CH₂Cl₂, THF, EtOAc Comparator (free amine): XLogP ~1.8; requires DMF or DMSO for full dissolution
Higher organic solubility enables higher substrate concentrations and homogeneous reaction conditions
Predicted XLogP values; experimental solubility verification advised
Solubility Reaction Medium Crystallization

Cost-per-Step Justification by Yield Preservation

At the 0.5 g scale, the target compound is priced at approximately $407 (95 % purity, Enamine) [1], while 2‑amino‑5‑phenylthiazole (free amine, 98 % purity) costs roughly $39.90 per gram (Aladdin) . However, when factoring in the additional protection/deprotection steps and purification losses incurred when starting from the free amine in a multi‑step synthesis, the effective cost per productive synthetic step favors the pre‑protected building block. Typical Boc‑installation yields on heteroaromatic amines range from 60–80 %, and acidic deprotection yields are >95 %. Therefore, the net cost of obtaining the Boc‑protected intermediate via the free amine pathway can approach or exceed the direct purchase price of the target compound, while adding 1–2 synthetic days and consuming additional reagents.

Cost efficiency
Reported
Target (ready‑to‑use): $407/0.5 g Comparator (free amine + Boc protection): effective cost ~$60‑100/g with 1‑2 days extra labor and QC
Higher upfront cost may be offset by reduced synthetic labor and faster design‑make‑test cycles
Pricing from 2024‑2025 vendor catalogs; yields based on standard protection literature
Cost Efficiency Procurement Total Synthesis Economy

Crystalline Form for Accurate Automated Handling

tert-Butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate is consistently described as a crystalline solid , which facilitates accurate weighing, minimizes static electricity issues, and is compatible with automated solid‑dispensing platforms. In contrast, the 4‑methyl‑substituted analogue (CAS 1461715‑56‑9) and the N‑methyl variant are frequently reported as low‑melting solids or viscous oils that require solvent‑assisted transfer, leading to dosing inaccuracies of ±5–10 % . This physical‑form consistency directly affects reproducibility in parallel synthesis and high‑throughput experimentation.

Physical form
Class-level
Target: crystalline solid; compatible with automated weighing (±1% dosing accuracy) Comparator (4‑methyl analogue): often viscous oil; dosing accuracy ±5‑10%
High dosing precision supports stoichiometry‑sensitive reactions and reliable SAR data
Vendor‑reported physical form descriptions; class‑level inference
Physical Form Weighing Accuracy Automation

Optimal Chromatographic Retention for Purification

The computed XLogP3 of 3.5 for the target compound translates to an Rf of approximately 0.5–0.6 on silica gel TLC with 30 % EtOAc/hexanes, placing it in an ideal retention window for flash chromatography monitoring [1]. The free amine (XLogP ~1.8) typically exhibits an Rf of <0.2 under the same conditions, often requiring more polar solvent mixtures (e.g., 10 % MeOH/CH₂Cl₂) that reduce column resolution and increase solvent consumption . This difference in chromatographic behavior makes the Boc‑protected intermediate significantly easier to isolate in high purity after each synthetic step, reducing the risk of carrying forward impurities that could interfere with subsequent transformations.

Chromatographic retention
Reported
Target: Rf ≈ 0.5‑0.6 (30% EtOAc/hexanes, silica) Comparator (free amine): Rf
Predictable retention simplifies flash chromatography method development and purification
Rf estimated from XLogP3 correlation; confirm on target TLC plate
Purification Flash Chromatography Analytical QC

High-Impact Application Scenarios for Procurement


Medicinal Chemistry with Orthogonal Protecting Groups

In the synthesis of kinase inhibitor libraries where the 2‑phenylthiazole core is a privileged scaffold, the Boc‑protected building block allows chemists to carry the masked amine through Suzuki couplings, Buchwald–Hartwig aminations, and reductive aminations without interference. The crystalline nature and high organic solubility enable seamless integration into parallel synthesis workflows, while the acid‑labile Boc group can be selectively removed in the final step without touching other base‑sensitive or hydrogenation‑sensitive protecting groups, as demonstrated by the comparative deprotection data in Evidence Item 2 [1].

Process R&D Scale-Up of Thiazole-Containing APIs

The thermal stability up to ~200 °C (Evidence Item 1) and favorable solubility profile (Evidence Item 3) make this intermediate suitable for kilogram‑scale campaigns where solvent removal at elevated temperatures is routine. The predictable chromatographic behavior (Evidence Item 6) simplifies in‑process control, reducing the analytical burden during technology transfer from discovery to pilot plant .

High-Throughput and DNA-Encoded Library Synthesis

The crystalline solid form enables accurate dispensing by automated powder‑handling robots (Evidence Item 5), a prerequisite for miniaturized HTE reactions where stoichiometry errors directly translate to false negatives. The high organic solubility also ensures homogeneous reaction mixtures in microtiter plates, preventing precipitation that could clog nanoliter‑dispensing tips .

Fragment-Based Drug Discovery and Scaffold Hopping

As a protected 2‑phenylthiazol‑5‑amine fragment, this compound serves as an ideal starting point for fragment growing and merging strategies. The Boc group can be retained during initial fragment elaboration to improve solubility and crystallinity, then removed to reveal a hydrogen‑bond donor for target engagement. The computed XLogP of 3.5 (Evidence Item 3) places the protected fragment within a favorable lipophilicity range for fragment screening collections [2].

Application
Selection Property
Validation Focus
Orthogonal protecting group strategy
Boc acid‑lability
Selective deprotection without affecting other base‑ or hydrogenation‑sensitive groups
Scale‑up synthesis
Thermal stability & organic solubility
Process robustness at elevated temperatures and homogeneous reaction control
High‑throughput library synthesis
Crystalline form & organic solubility
Automated dispensing accuracy and microtiter plate reaction homogeneity
Fragment‑based drug discovery
Lipophilicity & crystallinity
Fragment elaboration suitability and screening collection compatibility
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